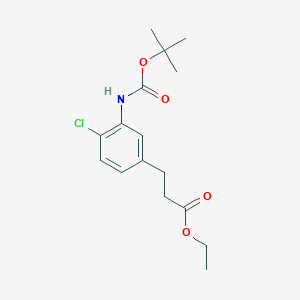

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate

Descripción general

Descripción

Ethyl 3-((tert-butoxycarbonyl)amino)propanoate is a chemical compound with the molecular formula C10H19NO4 . It has a molecular weight of 217.27 . The compound is usually stored at 2-8°C and appears as a liquid .

Synthesis Analysis

While specific synthesis methods for Ethyl 3-((tert-butoxycarbonyl)amino)propanoate were not found, tert-butyloxycarbonyl-protected amino acids have been used in the synthesis of dipeptides . Sodium borohydride was added to a solution of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester in methanol and water, and the mixture was stirred at room temperature for 3 hours.Molecular Structure Analysis

The InChI code for Ethyl 3-((tert-butoxycarbonyl)amino)propanoate is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) .Physical And Chemical Properties Analysis

Ethyl 3-((tert-butoxycarbonyl)amino)propanoate is a liquid at room temperature . It has a molecular weight of 217.26 and its InChI code is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) .Aplicaciones Científicas De Investigación

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides . The tert-butyloxycarbonyl (Boc) group is used to protect amino acids during peptide synthesis, preventing unwanted reactions from multiple reactive groups. The Boc-protected amino acid ionic liquids (Boc-AAILs) derived from this compound are used as starting materials in dipeptide synthesis .

Organic Synthesis

The compound is used in organic synthesis . The multiple reactive groups of the amino acid anions can cause unwanted reactions in selective or multistep organic synthesis. By using Boc-protected amino acids, the reactive side chain and N-terminus are chemically protected, expanding the applicability of AAILs .

Bioreduction

The compound is used in bioreduction processes . For example, it is used in the asymmetric bioreduction of ethyl 4-chloroacetoacetate into ethyl 4-chloro-3-hydroxybutyrate by recombinant Escherichia coli CgCR in ethyl acetate-betaine:lactic acid-water .

Pharmaceutical Testing

The compound is used for pharmaceutical testing . It is used as a reference standard for accurate results in pharmaceutical testing .

Chemical Properties Study

The compound is used in the study of chemical properties . Its properties like melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes are studied .

Biochemical Reagents

The compound is used as a biochemical reagent . It is used in scientific research and should not be used for medical, clinical diagnosis or treatment, food and cosmetics, etc .

Safety and Hazards

Direcciones Futuras

While specific future directions for Ethyl 3-((tert-butoxycarbonyl)amino)propanoate were not found, research on tert-butyloxycarbonyl-protected amino acid ionic liquids has been applied to dipeptide synthesis . This suggests potential future applications in peptide synthesis and other areas of organic chemistry.

Propiedades

IUPAC Name |

ethyl 3-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO4/c1-5-21-14(19)9-7-11-6-8-12(17)13(10-11)18-15(20)22-16(2,3)4/h6,8,10H,5,7,9H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDKCCJZUOZEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2592554.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2592560.png)

![1-(2-(dimethylamino)ethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/no-structure.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2592568.png)

![(7-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2592569.png)

![4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2592571.png)